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Compound of Interest

Compound Name: N-(pyridin-2-ylmethyl)aniline

Cat. No.: B1346697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound N-(pyridin-2-ylmethyl)aniline, a molecule of interest in medicinal chemistry and

materials science. This document details its characteristic nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-(pyridin-2-ylmethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for N-(pyridin-2-ylmethyl)aniline
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.58 d, J = 4.0 Hz 1H Pyridinyl-H6

7.64 t, J = 7.7 Hz 1H Pyridinyl-H4

7.34 d, J = 7.7 Hz 1H Pyridinyl-H3

7.18 t, J = 7.3 Hz 3H
Anilinyl-H, Pyridinyl-

H5

6.79 – 6.60 m 3H Anilinyl-H

4.46 s 2H Methylene (-CH₂-)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for N-(pyridin-2-ylmethyl)aniline

Chemical Shift (δ) ppm Assignment

158.58 Pyridinyl-C2

149.23 Pyridinyl-C6

147.93 Anilinyl-C1

136.71 Pyridinyl-C4

129.30 Anilinyl-C3/C5

122.15 Pyridinyl-C3

121.63 Pyridinyl-C5

117.61 Anilinyl-C4

113.08 Anilinyl-C2/C6

49.32 Methylene (-CH₂-)

Solvent: CDCl₃
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Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for N-(pyridin-2-ylmethyl)aniline

Wavenumber (cm⁻¹) Intensity Assignment

3386.90 Strong, Broad N-H Stretch

1597.51 Strong C=C Aromatic Stretch

1264.76 Medium C-N Aromatic Stretch

Mass Spectrometry (MS)
While specific experimental mass spectrometry data for N-(pyridin-2-ylmethyl)aniline was not

available in the searched literature, data for its isomer, N-(pyridin-4-ylmethyl)aniline, provides

valuable insight into its expected fragmentation pattern. The molecular weight of N-(pyridin-2-
ylmethyl)aniline is 184.24 g/mol .

Table 4: Predicted Mass Spectrometry Data for N-(pyridin-2-ylmethyl)aniline

m/z Predicted Fragment

184 [M]⁺ (Molecular Ion)

106 [C₆H₅NHCH₂]⁺

92 [C₅H₄NCH₂]⁺

78 [C₆H₅]⁺

77 [C₅H₄N]⁺

Experimental Protocols
NMR Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer. The sample of N-
(pyridin-2-ylmethyl)aniline was dissolved in deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width was set to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1346697?utm_src=pdf-body
https://www.benchchem.com/product/b1346697?utm_src=pdf-body
https://www.benchchem.com/product/b1346697?utm_src=pdf-body
https://www.benchchem.com/product/b1346697?utm_src=pdf-body
https://www.benchchem.com/product/b1346697?utm_src=pdf-body
https://www.benchchem.com/product/b1346697?utm_src=pdf-body
https://www.benchchem.com/product/b1346697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


encompass the expected chemical shift range for aromatic and aliphatic protons. For ¹³C NMR,

a proton-decoupled sequence was utilized to simplify the spectrum.

Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectra were recorded on an FT-IR spectrometer. A small

amount of the neat liquid sample of N-(pyridin-2-ylmethyl)aniline was placed between two

potassium bromide (KBr) plates to form a thin film. The spectrum was recorded in the mid-IR

range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr

plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry
Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. The sample

would be introduced into the ion source, typically via a direct insertion probe or after separation

by gas chromatography. In the ion source, the sample molecules are bombarded with a high-

energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting

ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and

detected.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-(pyridin-2-ylmethyl)aniline.
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Compound Synthesis & Purification

Data Interpretation

Synthesis of
N-(pyridin-2-ylmethyl)aniline

Purification
(e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of N-(pyridin-2-ylmethyl)aniline: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346697#n-pyridin-2-ylmethyl-aniline-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1346697?utm_src=pdf-body-img
https://www.benchchem.com/product/b1346697#n-pyridin-2-ylmethyl-aniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1346697#n-pyridin-2-ylmethyl-aniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1346697#n-pyridin-2-ylmethyl-aniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1346697#n-pyridin-2-ylmethyl-aniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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